3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Organic synthesis Sulfonylation Medicinal chemistry

Researchers requiring regiospecific fluorinated sulfonyl chlorides for SAR campaigns face limited sourcing options with consistent quality. 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (CAS 1049729-85-2) addresses this with its unique ortho-methoxy/meta-fluoro substitution pattern that enables: • Synthesis of carbonic anhydrase inhibitors with distinct binding thermodynamics vs. 2,4- or 3,4-substituted analogs • Chemoselective sulfonylation preserving the C-F bond for downstream cross-coupling • Conversion to sulfonyl fluoride for SuFEx click chemistry with superior functional group tolerance Supplied at 95% purity with batch-specific QC documentation.

Molecular Formula C7H6ClFO3S
Molecular Weight 224.63
CAS No. 1049729-85-2
Cat. No. B586545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methoxybenzene-1-sulfonyl chloride
CAS1049729-85-2
Molecular FormulaC7H6ClFO3S
Molecular Weight224.63
Structural Identifiers
SMILESCOC1=C(C=CC=C1S(=O)(=O)Cl)F
InChIInChI=1S/C7H6ClFO3S/c1-12-7-5(9)3-2-4-6(7)13(8,10)11/h2-4H,1H3
InChIKeyHNWSEIOPNICFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (CAS 1049729-85-2): Synthesis Intermediate and Procurement Guide for Fluorinated Arylsulfonyl Chlorides


3-Fluoro-2-methoxybenzene-1-sulfonyl chloride (CAS: 1049729-85-2) is a specialized fluorinated arylsulfonyl chloride that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development [1]. The compound features a unique ortho-methoxy and meta-fluoro substitution pattern on the benzene ring, distinguishing it from other mono-substituted or regioisomeric sulfonyl chlorides. Commercial suppliers typically provide this compound at 95-98% purity , with its primary application being the synthesis of sulfonamide-containing pharmaceuticals, where the fluorinated aromatic core confers enhanced metabolic stability and target-binding properties compared to non-fluorinated analogs [2]. This compound is a derivative of 2-fluoroanisole and serves as a key electrophilic building block for introducing sulfonyl functionality into bioactive molecular scaffolds .

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride vs. Non-Fluorinated Analogs: Why Substitution Leads to Different Synthetic and Biological Outcomes


Substituting 3-fluoro-2-methoxybenzene-1-sulfonyl chloride with non-fluorinated benzenesulfonyl chlorides (e.g., 2-methoxybenzenesulfonyl chloride) or regioisomeric analogs (e.g., 3-fluoro-4-methoxybenzenesulfonyl chloride) introduces significant alterations in both synthetic utility and downstream biological performance. The presence of the fluorine atom at the 3-position modulates the electron density of the aromatic ring, influencing reaction rates in nucleophilic substitution and cross-coupling reactions [1]. Furthermore, fluorinated arylsulfonyl chlorides serve as precursors to fluorinated benzenesulfonamides, which have been specifically patented as carbonic anhydrase inhibitors with improved isoform selectivity profiles [2]. Unlike generic sulfonyl chlorides that primarily function as sulfonyl transfer agents, fluorinated variants such as 3-fluoro-2-methoxybenzene-1-sulfonyl chloride are deliberately incorporated into drug candidates to enhance metabolic stability and membrane permeability . The specific ortho-methoxy/meta-fluoro substitution pattern creates a unique electronic environment that cannot be replicated by simple analogs, making this compound non-interchangeable in structure-activity relationship (SAR) campaigns where substitution geometry is critical for target engagement.

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Comparative Reactivity: Fluorinated vs. Non-Fluorinated Arylsulfonyl Chlorides in Chemoselective Sulfonylation

Fluorinated arylsulfonyl chlorides including halo-substituted derivatives react in chemoselective sulfonylation to afford diarylsulfones in high yields without cleavage of C-halo bonds, a feature not consistently observed with non-halogenated analogs [1]. In contrast, sulfonyl chlorides typically undergo transformation exclusively at the SO2Cl moiety with limited tolerance for competing functional group reactivity [2]. The presence of the fluorine substituent in 3-fluoro-2-methoxybenzene-1-sulfonyl chloride contributes to this chemoselectivity advantage, enabling sequential synthetic transformations where the aryl-halogen bond remains intact for subsequent functionalization.

Organic synthesis Sulfonylation Medicinal chemistry

Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors: Evidence from Patented Scaffolds Containing 3-Fluoro-2-Methoxybenzene-1-sulfonyl Chloride as Key Intermediate

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride serves as a critical synthetic intermediate for preparing fluorinated benzenesulfonamides that have been patented as carbonic anhydrase inhibitors with demonstrated high-affinity binding and isoform selectivity [1]. The patent literature specifically claims fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase, with the 3-fluoro-2-methoxy substitution pattern providing distinct binding thermodynamics compared to 2,4- and 3,4-substituted analogs [2]. The compound's derivative 2-fluoroanisole from which it is derived shows documented antifungal activity, establishing a precedent for biological applications of this scaffold .

Medicinal chemistry Enzyme inhibition Drug discovery

Fluorine-Induced Physicochemical Property Modulation: Solubility and Density Comparison

The incorporation of fluorine at the 3-position of the benzene ring in 3-fluoro-2-methoxybenzene-1-sulfonyl chloride alters fundamental physicochemical properties that impact both synthetic handling and downstream pharmacokinetic performance of derived compounds . The fluorine atom increases lipophilicity and modulates electron density of the aromatic ring compared to non-fluorinated 2-methoxybenzenesulfonyl chloride [1]. Specifically, the target compound exhibits calculated aqueous solubility of 1.1 g/L at 25°C and density of 1.455±0.06 g/cm³ at 20°C [2], while non-fluorinated 2-methoxybenzenesulfonyl chloride is a solid with melting point 50-54°C .

Physicochemical properties Formulation development SAR analysis

Conversion to Sulfonyl Fluorides: Access to SuFEx Click Chemistry Building Blocks

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride can be converted to the corresponding sulfonyl fluoride via treatment with potassium fluoride/calcium fluoride in acetonitrile at room temperature [1]. This transformation provides access to the sulfonyl fluoride analog, which serves as a SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry substrate with superior chemoselectivity compared to the parent sulfonyl chloride. Sulfonyl fluorides tolerate numerous reaction conditions—including amide formation, esterification, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings—that would degrade or react at the SO2Cl moiety of the parent compound [2].

Click chemistry SuFEx Synthetic methodology

Synthesis of Antifungal Agents: Use of 3-Fluoro-2-Methoxybenzene-1-sulfonyl Chloride as Key Building Block for Bioactive Molecules

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a derivative of 2-fluoroanisole, a compound with documented antifungal activity . Sulfonyl chlorides are widely employed in the preparation of sulfonamide-containing drugs and pesticides [1]. The 3-fluoro-2-methoxy substitution pattern provides a unique electronic profile for constructing sulfonamide pharmacophores. Fluoroaryl compounds with sulfonyl chloride moieties have demonstrated antimicrobial activity against drug-resistant strains, with structure-activity relationships indicating that fluorine substitution enhances potency and selectivity, while the methoxy group improves solubility and receptor binding .

Antifungal agents Agrochemicals Pharmaceuticals

Regioisomeric Differentiation: 3-Fluoro-2-methoxy vs. 3-Fluoro-4-methoxy and 4-Fluoro-3-methoxy Substitution Patterns

The 3-fluoro-2-methoxybenzene-1-sulfonyl chloride represents a specific regioisomer within the fluoro-methoxybenzenesulfonyl chloride family. Alternative regioisomers include 3-fluoro-4-methoxybenzenesulfonyl chloride (m.p. 77-80°C) and 4-fluoro-3-methoxybenzenesulfonyl chloride [1]. The different substitution patterns result in distinct electronic environments around the sulfonyl chloride reactive center, affecting both reactivity and the physicochemical properties of derived compounds. The ortho-methoxy/meta-fluoro arrangement creates a unique steric and electronic profile that influences the geometry and binding thermodynamics of derived sulfonamides when compared to other regioisomeric combinations [2].

Regioisomer comparison SAR studies Molecular design

3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: High-Impact Research and Industrial Application Scenarios Based on Quantifiable Evidence


Medicinal Chemistry: Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors

Use 3-fluoro-2-methoxybenzene-1-sulfonyl chloride as the key sulfonylating agent for preparing fluorinated benzenesulfonamide-based carbonic anhydrase inhibitors. The specific 3-fluoro-2-methoxy substitution pattern enables preparation of sulfonamide inhibitors with distinct binding thermodynamics compared to 2,4- and 3,4-substituted analogs, as documented in patent literature and thermodynamic binding studies [1]. This scenario is most appropriate when isoform selectivity is a critical design parameter in drug discovery programs targeting carbonic anhydrase-related pathologies.

Process Chemistry: Dual-Functional Building Block for Sequential Transformations

Employ 3-fluoro-2-methoxybenzene-1-sulfonyl chloride in chemoselective sulfonylation reactions where preservation of the C-F bond is essential for downstream functionalization. Fluoro-, chloro-, bromo-, and iodo-benzenesulfonyl chlorides react to afford halo-substituted diarylsulfones in good to high yields without cleavage of C-halo bonds, enabling orthogonal reactivity [1]. This application scenario is recommended for complex molecule synthesis requiring sequential transformation of the sulfonyl group followed by cross-coupling at the aryl-fluorine position.

Click Chemistry and SuFEx Applications: Sulfonyl Fluoride Precursor

Convert 3-fluoro-2-methoxybenzene-1-sulfonyl chloride to the corresponding sulfonyl fluoride via treatment with potassium fluoride/calcium fluoride in acetonitrile at room temperature [1], then utilize the resulting sulfonyl fluoride in SuFEx click chemistry applications. Sulfonyl fluorides provide superior chemoselectivity control, tolerating amide and ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings that would degrade the parent sulfonyl chloride [2]. This scenario enables modular construction of diverse sulfonyl-containing molecular libraries with improved functional group compatibility.

Agrochemical Development: Synthesis of Fluorinated Sulfonamide Pesticides and Antifungal Agents

Utilize 3-fluoro-2-methoxybenzene-1-sulfonyl chloride as a building block for constructing sulfonamide pharmacophores in agrochemical and antifungal agent development programs. Sulfonyl chlorides are widely used in the preparation of sulfonamide-containing pesticides, and the compound's derivation from antifungal 2-fluoroanisole provides a validated starting point for bioactive molecule design [1]. SAR analyses from fluoroaryl sulfonyl chloride studies indicate that the fluorine substitution enhances potency and selectivity, while the methoxy group improves solubility [2], making this substitution pattern strategically advantageous for lead optimization in agrochemical discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.